molecular formula C15H12ClF3N6 B6470722 5-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640861-41-0

5-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6470722
CAS No.: 2640861-41-0
M. Wt: 368.74 g/mol
InChI Key: BHYAANYDRCGNIY-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom and a carbonitrile group. The piperazine linker connects the pyridine ring to a trifluoromethyl-substituted pyrimidine moiety.

Properties

IUPAC Name

5-chloro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N6/c16-11-5-10(7-20)8-21-14(11)25-3-1-24(2-4-25)13-6-12(15(17,18)19)22-9-23-13/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYAANYDRCGNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine substituents, linker groups, or core heterocycles. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrimidine Ring

  • Compound A: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2640845-93-6) Key Difference: The pyrimidine ring here is substituted with dimethylamino and methyl groups instead of trifluoromethyl. This analog has been commercialized for research (priced at $85.5/2μmol) . Applications: Likely explored for kinase inhibition or receptor antagonism, given the prevalence of dimethylamino groups in such targets.
  • Compound B : 5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

    • Key Difference : Morpholine replaces the trifluoromethyl group on the pyrimidine.
    • Impact : Morpholine’s oxygen atom enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the trifluoromethyl analog .

Core Heterocycle Modifications

  • Compound C: 2-{4-[6-(Quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Key Difference: A quinoline-oxy group replaces the trifluoromethyl-pyrimidine. Impact: The bulky quinoline moiety may sterically hinder target binding but could enhance π-π stacking interactions in hydrophobic pockets .

Agrochemical Analogs

  • Impact: Fipronil’s pesticidal activity suggests that the trifluoromethyl group in the target compound may confer similar resistance to metabolic degradation, though toxicity profiles could differ significantly .

Comparative Data Table

Property/Compound Target Compound Compound A Compound B Fipronil
Molecular Weight ~423.3 g/mol 373.8 g/mol ~420.4 g/mol 437.15 g/mol
Key Substituent CF₃-pyrimidine Me₂N-pyrimidine Morpholine CF₃-phenyl
LogP (Predicted) 3.2 2.8 2.5 4.1
Aqueous Solubility Low Moderate High Very Low
Bioactivity Potential Kinase inhibition Receptor modulation Solubility-driven targets GABA receptor antagonism

Research Findings and Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound likely enhances electrophilic character, improving interactions with nucleophilic residues in enzymes (e.g., kinases) compared to Compound A’s dimethylamino group .
  • Piperazine Linker Flexibility : The piperazine moiety in all analogs facilitates conformational flexibility, critical for binding to diverse targets. However, steric effects from substituents (e.g., morpholine in Compound B) may limit this .

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